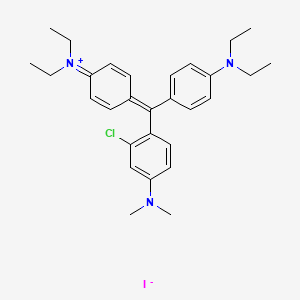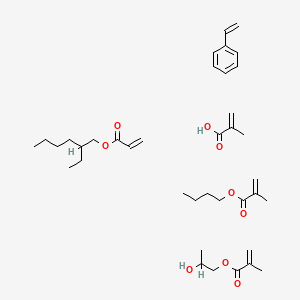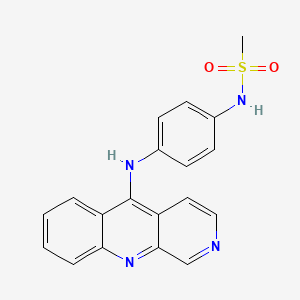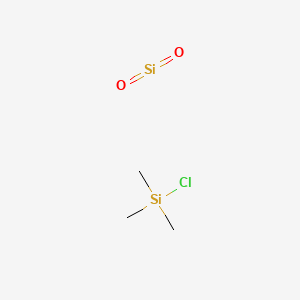
Chloro(trimethyl)silane;dioxosilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, chlorotrimethyl-, hydrolysis products with silica is a compound formed through the hydrolysis of chlorotrimethylsilane in the presence of silica. This compound is widely used in various industrial applications due to its unique properties, such as its ability to form strong bonds with both organic and inorganic materials. The hydrolysis process results in the formation of silanol groups, which can further react to form siloxane bonds, providing enhanced stability and functionality to the material.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of silane, chlorotrimethyl-, hydrolysis products with silica typically involves the hydrolysis of chlorotrimethylsilane in the presence of silica. The reaction can be represented as follows:
(CH3)3SiCl+H2O→(CH3)3SiOH+HCl
The silanol groups formed can further condense to form siloxane bonds:
2(CH3)3SiOH→(CH3)3SiOSi(CH3)3+H2O
The reaction conditions often include the use of a catalyst to enhance the hydrolysis and condensation processes. Common catalysts include acids or bases, which can accelerate the reaction rates.
Industrial Production Methods
In industrial settings, the production of silane, chlorotrimethyl-, hydrolysis products with silica involves large-scale hydrolysis reactors where chlorotrimethylsilane is mixed with water and silica under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete hydrolysis and condensation. The resulting product is then purified and processed to obtain the desired material with specific properties.
化学反応の分析
Types of Reactions
Silane, chlorotrimethyl-, hydrolysis products with silica undergoes several types of chemical reactions, including:
Hydrolysis: The initial reaction with water to form silanol groups.
Condensation: The formation of siloxane bonds from silanol groups.
Substitution: Reactions where the chlorine atom in chlorotrimethylsilane is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include water for hydrolysis and various catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) to facilitate the reactions. The reactions are typically carried out under controlled temperature and pressure conditions to optimize the yield and properties of the final product.
Major Products Formed
The major products formed from these reactions include silanol groups and siloxane bonds, which contribute to the enhanced stability and functionality of the material. The presence of silica in the reaction mixture also provides additional reinforcement and structural integrity to the final product.
科学的研究の応用
Silane, chlorotrimethyl-, hydrolysis products with silica has a wide range of scientific research applications, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and diagnostics.
Medicine: Utilized in the development of drug delivery systems and medical implants.
Industry: Applied in the production of coatings, adhesives, and sealants to enhance their performance and durability.
作用機序
The mechanism of action of silane, chlorotrimethyl-, hydrolysis products with silica involves the formation of strong covalent bonds between the silanol groups and the surface of the material being treated. This results in the formation of a stable and durable coating that enhances the material’s properties. The molecular targets and pathways involved include the interaction of silanol groups with hydroxyl groups on the surface of the material, leading to the formation of siloxane bonds.
類似化合物との比較
Similar Compounds
Similar compounds to silane, chlorotrimethyl-, hydrolysis products with silica include other silane coupling agents such as:
Bis(3-triethoxysilylpropyl)-tetrasulfide (TESPT): Used in rubber compounding for tire manufacturing.
3-(Trimethoxysilyl)propyl methacrylate: Employed in polymer processing and surface modification.
Uniqueness
Silane, chlorotrimethyl-, hydrolysis products with silica is unique due to its ability to form strong bonds with both organic and inorganic materials, providing enhanced stability and functionality. Its hydrolysis and condensation reactions result in the formation of siloxane bonds, which contribute to the material’s durability and performance in various applications.
特性
CAS番号 |
71889-01-5 |
|---|---|
分子式 |
C3H9ClO2Si2 |
分子量 |
168.72 g/mol |
IUPAC名 |
chloro(trimethyl)silane;dioxosilane |
InChI |
InChI=1S/C3H9ClSi.O2Si/c1-5(2,3)4;1-3-2/h1-3H3; |
InChIキー |
TWTJFKUCGTZMBF-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)Cl.O=[Si]=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


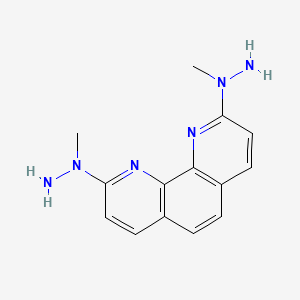
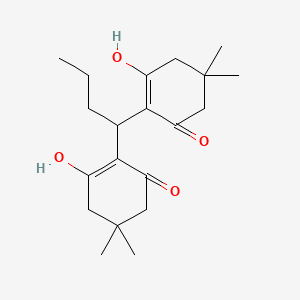
![6-Methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14460513.png)
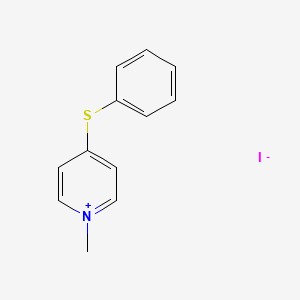
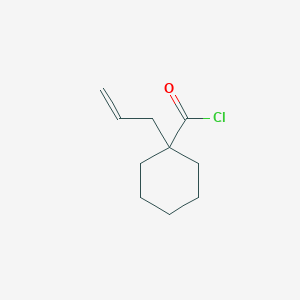
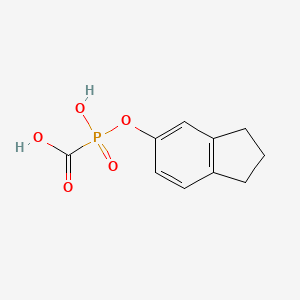
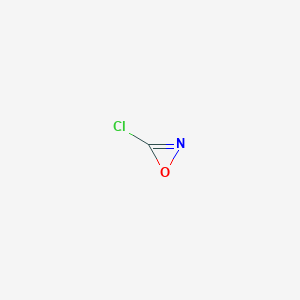

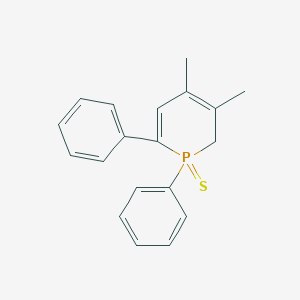
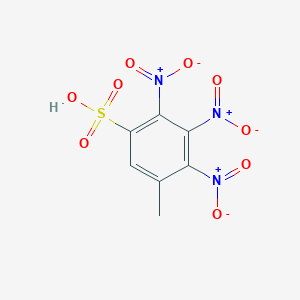
![[(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)oxy](trimethyl)silane](/img/structure/B14460553.png)
